Pirlindole
Overview
Description
Mechanism of Action
Target of Action
Pirlindole, also known as Pyrazidol, primarily targets the Monoamine Oxidase A (MAO-A) enzyme . MAO-A is an enzyme that degrades neurotransmitters such as serotonin, norepinephrine, and dopamine .
Mode of Action
This compound acts as a selective and reversible inhibitor of the MAO-A enzyme . By inhibiting this enzyme, this compound prevents the breakdown of neurotransmitters, leading to an increase in their levels in the brain . This increase in neurotransmitter levels can help alleviate symptoms of depression .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the metabolism of neurotransmitters. Specifically, this compound regulates the metabolism of norepinephrine and catecholamines . By inhibiting the MAO-A enzyme, this compound prevents the breakdown of these neurotransmitters, leading to an increase in their levels and ultimately, relief of depressive symptoms .
Pharmacokinetics
This compound is absorbed nearly completely, with a relative bioavailability of about 90% . It undergoes significant metabolism in the liver, with a high apparent plasma clearance (450–1000 1/h) indicating quick biotransformation . Only 0.5% of the unchanged drug appears in the urine in 24 hours, but renal excretion is the main route of elimination of the metabolites . The binding to human plasma proteins is 95–97% .
Result of Action
The inhibition of MAO-A by this compound leads to an increase in the levels of neurotransmitters in the brain. This increase can help alleviate symptoms of depression . This compound appears to stimulate the central nervous system, rather than exhibit a sedative effect, like many antidepressants .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the consumption of tyramine-rich foods, such as cheese, while medicated with monoamine oxidase inhibitors, can lead to severe headaches and hypertension . Due to its selective, reversible inhibition of mao-a and short half-life, this compound avoids these unpleasant "cheese effects" .
Biochemical Analysis
Biochemical Properties
Pirlindole plays a significant role in biochemical reactions by selectively and reversibly inhibiting the enzyme monoamine oxidase A (MAO-A). This inhibition prevents the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the brain. This compound interacts with MAO-A through a reversible binding mechanism, which distinguishes it from irreversible inhibitors and contributes to its favorable safety profile .
Cellular Effects
This compound influences various cellular processes, particularly in neuronal cells. By inhibiting MAO-A, this compound increases the availability of monoamine neurotransmitters, which enhances synaptic transmission and improves mood. This compound also affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism. This compound’s impact on neurotransmitter levels can modulate the activity of downstream signaling cascades, ultimately influencing cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of MAO-A, thereby inhibiting its enzymatic activity. This binding is reversible, allowing for the temporary inhibition of the enzyme. Additionally, this compound has been shown to inhibit the reuptake of norepinephrine and serotonin, further contributing to its antidepressant effects. These combined actions result in increased neurotransmitter levels and enhanced synaptic transmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to potential degradation. Long-term studies have shown that this compound maintains its antidepressant effects over extended periods, although the exact duration of its stability and efficacy can vary depending on experimental conditions .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively alleviates depressive symptoms without significant adverse effects. At higher doses, the compound can exhibit toxic effects, including alterations in cardiovascular function and behavioral changes. These findings highlight the importance of dose optimization in clinical settings .
Metabolic Pathways
This compound is metabolized primarily through the hepatic system. It undergoes extensive first-pass metabolism, resulting in a bioavailability of 20-30%. The compound is metabolized into both conjugated and unconjugated forms, which are then excreted via urine and feces. The metabolic pathways of this compound involve interactions with various hepatic enzymes, including cytochrome P450 isoforms .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and reach its target sites in the central nervous system. This compound’s localization within neuronal tissues is crucial for its therapeutic effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm and mitochondria of neuronal cells. The compound’s ability to inhibit MAO-A within these compartments is essential for its antidepressant action. Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments, further modulating its activity and function .
Preparation Methods
The synthesis of pirlindole involves several steps. One common method starts with the Fischer indole synthesis between p-tolylhydrazine hydrochloride and 1,2-cyclohexanedione, resulting in 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one. This compound undergoes imine formation with ethanolamine, followed by halogenation with phosphorus oxychloride. Intramolecular alkylation with the indole nitrogen and reduction of the imine with sodium borohydride completes the synthesis of this compound .
Chemical Reactions Analysis
Pirlindole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are less commonly documented.
Substitution: Halogenation with phosphorus oxychloride is an example of a substitution reaction involved in its synthesis.
Scientific Research Applications
Pirlindole has several scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactions of tetracyclic antidepressants.
Biology: this compound’s effects on monoamine oxidase A make it a valuable tool for studying neurotransmitter metabolism.
Medicine: It is used as an antidepressant and is being researched for its potential in treating fibromyalgia.
Comparison with Similar Compounds
Pirlindole is structurally and pharmacologically related to metralindole and tetrindole . These compounds share similar mechanisms of action as reversible inhibitors of monoamine oxidase A. this compound is unique in its specific chemical structure and its dual action as both a RIMA and a serotonin-norepinephrine reuptake inhibitor (SNRI) .
Similar Compounds
Metralindole: Another reversible inhibitor of monoamine oxidase A, used as an antidepressant.
Tetrindole: Similar in structure and function, also used in the treatment of depression.
Properties
IUPAC Name |
12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9,13,16H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVRVEIKCBFZNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16154-78-2 (hydrochloride) | |
Record name | Pirlindole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048230 | |
Record name | Pirlindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
This drug is a selective and reversible inhibitor of monoamine oxidase A (also known as MAO-A). Its main mechanism of action is selective and reversible inhibition of monoamine oxidase A. Its secondary mechanism of action is the inhibition effect of noradrenaline and 5-hydroxytryptamine reuptake. | |
Record name | Pirlindole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09244 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
60762-57-4 | |
Record name | Pirlindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60762-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirlindole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirlindole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09244 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pirlindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V39YPH45FZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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